3-(6-hydroxy-1H-benzimidazol-2-yl)propanoic acid
Description
3-(6-hydroxy-1H-benzimidazol-2-yl)propanoic acid is a chemical compound that features a benzimidazole ring substituted with a hydroxy group at the 6-position and a propanoic acid moiety at the 3-position. Benzimidazole derivatives are known for their diverse biological activities and are commonly found in various pharmaceuticals and biologically active molecules.
Properties
IUPAC Name |
3-(6-hydroxy-1H-benzimidazol-2-yl)propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O3/c13-6-1-2-7-8(5-6)12-9(11-7)3-4-10(14)15/h1-2,5,13H,3-4H2,(H,11,12)(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFFHEDKMDWOTBJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1O)NC(=N2)CCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-hydroxy-1H-benzimidazol-2-yl)propanoic acid typically involves the following steps:
Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.
Hydroxylation: Introduction of the hydroxy group at the 6-position can be achieved through selective hydroxylation reactions, often using reagents like hydrogen peroxide or other oxidizing agents.
Attachment of Propanoic Acid Moiety: The propanoic acid side chain can be introduced via alkylation reactions, where the benzimidazole derivative is reacted with a suitable alkyl halide in the presence of a base.
Industrial Production Methods
Industrial production of 3-(6-hydroxy-1H-benzimidazol-2-yl)propanoic acid may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and continuous flow reactors may be employed to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxy group can undergo oxidation to form a carbonyl group, leading to the formation of ketones or aldehydes.
Reduction: The benzimidazole ring can be reduced under specific conditions to yield partially or fully hydrogenated derivatives.
Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Alkyl halides, acyl chlorides.
Major Products
Oxidation: Formation of 6-keto-benzimidazole derivatives.
Reduction: Formation of hydrogenated benzimidazole derivatives.
Substitution: Formation of alkylated or acylated benzimidazole derivatives.
Scientific Research Applications
3-(6-hydroxy-1H-benzimidazol-2-yl)propanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(6-hydroxy-1H-benzimidazol-2-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy group and the benzimidazole ring play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 2-(6-hydroxy-1H-benzimidazol-2-yl)acetic acid
- 4-(6-hydroxy-1H-benzimidazol-2-yl)butanoic acid
- 6-hydroxy-1H-benzimidazole-2-carboxylic acid
Uniqueness
3-(6-hydroxy-1H-benzimidazol-2-yl)propanoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the propanoic acid moiety at the 3-position, combined with the hydroxy group at the 6-position, allows for unique interactions with biological targets and distinct reactivity in chemical reactions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
